molecular formula C6H6N4S B1664199 7-Methyl-6-mercaptopurine CAS No. 3324-79-6

7-Methyl-6-mercaptopurine

Numéro de catalogue: B1664199
Numéro CAS: 3324-79-6
Poids moléculaire: 166.21 g/mol
Clé InChI: FBGNWVFKAYFTRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La 7-Méthyl-6-mercaptopurine est un dérivé de la mercaptopurine, un agent antinéoplasique et immunosuppresseur bien connu. Ce composé appartient à la classe des médicaments thiopuriniques, qui sont des analogues des bases puriques et interfèrent avec la synthèse des acides nucléiques. Elle est principalement utilisée dans le traitement de certains types de leucémie et de maladies auto-immunes .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de la 7-Méthyl-6-mercaptopurine implique généralement la méthylation de la 6-mercaptopurine. Cela peut être réalisé par diverses méthodes, notamment l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en conditions basiques .

Méthodes de Production Industrielle : La production industrielle de la 7-Méthyl-6-mercaptopurine suit des voies synthétiques similaires mais à plus grande échelle. Le procédé implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) sont courantes dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de Réactions : La 7-Méthyl-6-mercaptopurine subit plusieurs types de réactions chimiques, notamment :

Réactifs et Conditions Communs :

Produits Principaux :

4. Applications de la Recherche Scientifique

La 7-Méthyl-6-mercaptopurine a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le mécanisme d'action de la 7-Méthyl-6-mercaptopurine implique son incorporation dans l'ADN et l'ARN, ce qui conduit à la perturbation de la synthèse des acides nucléiques. Elle entre en compétition avec l'hypoxanthine et la guanine pour l'enzyme hypoxanthine-guanine phosphoribosyltransférase (HGPRTase) et est convertie en acide thioinosinique (TIMP). Le TIMP inhibe plusieurs réactions impliquées dans l'acide inosinique (IMP), notamment la conversion de l'IMP en acide xanthylique (XMP) et en acide adénylique (AMP). Cette inhibition perturbe la synthèse de l'ADN et de l'ARN, conduisant à la mort cellulaire, en particulier dans les cellules en prolifération rapide .

Composés Similaires :

Unicité : La 7-Méthyl-6-mercaptopurine est unique en raison de sa méthylation spécifique, qui peut modifier sa pharmacocinétique et sa pharmacodynamique par rapport à son composé parent, la 6-mercaptopurine. Cette modification peut potentiellement réduire les effets secondaires et améliorer l'efficacité thérapeutique .

Applications De Recherche Scientifique

Pharmacological Mechanism

The mechanism of action for 7-M6-MP involves the following key processes:

  • Inhibition of Enzymes : It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the formation of thioinosinic acid (TIMP). TIMP subsequently inhibits several enzymes involved in purine metabolism, including glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is critical for de novo purine synthesis .
  • Metabolic Pathways : Upon methylation, TIMP can form 6-methylthioinosinate (MTIMP), further contributing to its inhibitory effects on purine synthesis pathways .

Oncology

7-M6-MP is primarily applied in the treatment of hematological malignancies such as:

  • Acute Lymphoblastic Leukemia (ALL) : It is used in maintenance therapy for pediatric and adult patients with ALL. Studies indicate that it effectively reduces leukemic cell proliferation by incorporating into DNA and disrupting normal cellular processes .

Inflammatory Bowel Disease (IBD)

The compound also exhibits efficacy in treating IBD, including Crohn's Disease (CD) and Ulcerative Colitis (UC). Research shows that it can be beneficial for patients who are intolerant to other thiopurines like azathioprine . A study noted that 39% of patients treated with mercaptopurines achieved therapeutic efficacy, although some experienced adverse effects leading to treatment discontinuation .

Pharmacogenetics and Dosing Considerations

Pharmacogenetic factors significantly influence the metabolism and toxicity of 7-M6-MP. Variants in the thiopurine methyltransferase (TPMT) gene can lead to increased toxicity or therapeutic failure due to altered drug metabolism .

Table 1: Pharmacogenetic Influences on 7-M6-MP Metabolism

Genetic VariantEffect on MetabolismClinical Implications
TPMT Low ActivityIncreased toxicity riskRequires dose reduction or alternative therapies
TPMT Normal ActivityStandard metabolismTypical dosing regimen applicable
ITPA VariantsAltered metabolite levelsMay necessitate monitoring and adjustment

Case Studies and Clinical Trials

Several clinical studies have documented the effectiveness and safety profile of 7-M6-MP:

  • A population pharmacokinetic study demonstrated that incorporating body surface area and TPMT genotype improved dosing accuracy for pediatric patients with ALL, reducing interindividual variability in drug clearance .
  • In IBD patients, a retrospective analysis found that those previously intolerant to azathioprine could tolerate 7-M6-MP with a significant percentage achieving treatment goals .

Mécanisme D'action

The mechanism of action of 7-Methyl-6-mercaptopurine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP). This inhibition disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly proliferating cells .

Comparaison Avec Des Composés Similaires

Uniqueness: 7-Methyl-6-mercaptopurine is unique due to its specific methylation, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, 6-mercaptopurine. This modification can potentially reduce side effects and improve therapeutic efficacy .

Activité Biologique

7-Methyl-6-mercaptopurine is a derivative of mercaptopurine, an antimetabolite used primarily in the treatment of various hematological malignancies and inflammatory conditions. This compound exhibits significant biological activity, particularly in its role as an immunosuppressant and its effects on purine metabolism. Understanding its biological activity involves examining its pharmacodynamics, metabolism, therapeutic efficacy, and associated toxicities.

This compound functions predominantly through the inhibition of purine metabolism. It is a substrate for thiopurine methyltransferase (TPMT), which methylates the compound to produce inactive metabolites. The key mechanisms include:

  • Inhibition of Nucleic Acid Synthesis : By competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), this compound disrupts the synthesis of purines, leading to decreased proliferation of rapidly dividing cells such as leukemic cells .
  • Formation of Thioinosinic Acid (TIMP) : This metabolite inhibits several reactions involving inosinic acid (IMP), crucial for nucleotide synthesis, thereby exerting its antitumor effects .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in TPMT and other metabolic enzymes. Studies indicate that individuals with low TPMT activity may experience increased toxicity due to higher levels of active metabolites .

Table 1: Pharmacokinetic Parameters

ParameterValue
Km (TPMT)231 μM
Vmax (TPMT)Not specified
Half-lifeApproximately 2 hours

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in pediatric patients with acute lymphoblastic leukemia (ALL) and adults with inflammatory bowel disease (IBD).

Case Studies

  • Pediatric ALL : A study involving 66 children treated with mercaptopurine revealed that age and genetic factors significantly influenced drug metabolism. Higher levels of 6-methylmercaptopurine nucleotides were associated with increased risk of hepatotoxicity, highlighting the need for personalized dosing strategies based on TPMT genotype .
  • Inflammatory Bowel Disease : In a cohort study of 152 patients, mercaptopurine was effective in approximately 39% of cases. Adverse effects led to withdrawal in about 55% of patients, indicating a significant incidence of myelotoxicity, particularly among those with intermediate TPMT activity .

Toxicity Profile

The toxicity associated with this compound is a critical aspect of its use:

  • Hepatotoxicity : Elevated levels of metabolites have been linked to liver damage, necessitating regular monitoring during treatment .
  • Myelotoxicity : The risk of myelosuppression is heightened in patients with certain genetic profiles, particularly those with low TPMT activity .

Table 2: Reported Adverse Effects

Adverse EffectIncidence (%)
HepatotoxicityVariable; high risk at elevated metabolite levels
MyelotoxicityMore common in patients with intermediate TPMT activity (p = 0.046)
Gastrointestinal IssuesCommon; includes nausea and vomiting

Propriétés

IUPAC Name

7-methyl-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGNWVFKAYFTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186890
Record name 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3324-79-6
Record name 7-Methyl-6-mercaptopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-6-mercaptopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-6-THIOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6-mercaptopurine
Reactant of Route 2
7-Methyl-6-mercaptopurine
Reactant of Route 3
7-Methyl-6-mercaptopurine
Reactant of Route 4
7-Methyl-6-mercaptopurine
Reactant of Route 5
Reactant of Route 5
7-Methyl-6-mercaptopurine
Reactant of Route 6
7-Methyl-6-mercaptopurine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.